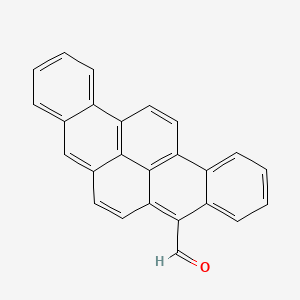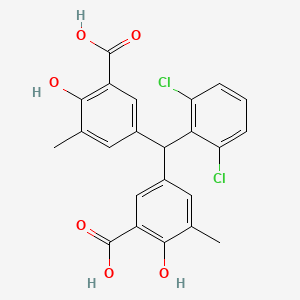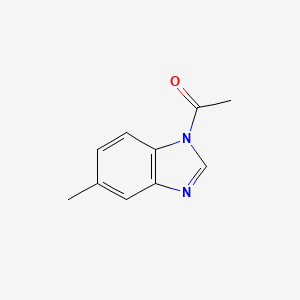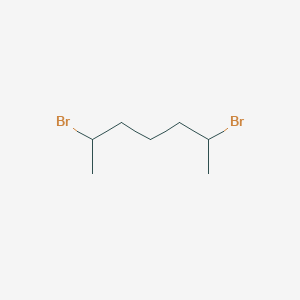
BENZO(rst)PENTAPHENE-5-CARBOXALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[rst]pentaphene-5-carbaldehyde is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H14O It is a derivative of benzo[rst]pentaphene, characterized by the presence of an aldehyde group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzo[rst]pentaphene-5-carbaldehyde typically involves the functionalization of benzo[rst]pentaphene. One common method includes the formylation of benzo[rst]pentaphene using Vilsmeier-Haack reaction, where benzo[rst]pentaphene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) under controlled conditions .
Industrial Production Methods: Industrial production of benzo[rst]pentaphene-5-carbaldehyde may involve large-scale formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Types of Reactions:
Oxidation: Benzo[rst]pentaphene-5-carbaldehyde can undergo oxidation reactions to form benzo[rst]pentaphene-5-carboxylic acid.
Reduction: The aldehyde group can be reduced to form benzo[rst]pentaphene-5-methanol.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Benzo[rst]pentaphene-5-carboxylic acid.
Reduction: Benzo[rst]pentaphene-5-methanol.
Substitution: Various halogenated or nitrated derivatives of benzo[rst]pentaphene-5-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzo[rst]pentaphene-5-carbaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[rst]pentaphene-5-carbaldehyde involves its interaction with molecular targets through its aromatic rings and aldehyde group. Upon light activation, it can generate reactive oxygen species, leading to oxidative stress in biological systems . This property is harnessed in photodynamic therapy, where the compound targets cancer cells and induces cell death through oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Dibenz[a,h]anthracene: Structurally similar with multiple fused aromatic rings.
Chrysene: A four-ring PAH with similar phototoxic properties.
Uniqueness: Benzo[rst]pentaphene-5-carbaldehyde is unique due to its specific structural configuration and the presence of an aldehyde group, which imparts distinct chemical reactivity and photophysical properties.
Eigenschaften
CAS-Nummer |
63040-53-9 |
|---|---|
Molekularformel |
C25H14O |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene-8-carbaldehyde |
InChI |
InChI=1S/C25H14O/c26-14-23-19-8-4-3-7-18(19)21-12-11-20-17-6-2-1-5-15(17)13-16-9-10-22(23)25(21)24(16)20/h1-14H |
InChI-Schlüssel |
KXXBSQCVRSXSMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C6=CC=CC=C6C(=C54)C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)

![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)



![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
